N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1005294-17-6
VCID: VC7053682
InChI: InChI=1S/C23H22N2O5/c1-28-19-7-2-3-8-20(19)30-15-22(26)24-17-11-10-16-6-4-12-25(18(16)14-17)23(27)21-9-5-13-29-21/h2-3,5,7-11,13-14H,4,6,12,15H2,1H3,(H,24,26)
SMILES: COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Molecular Formula: C23H22N2O5
Molecular Weight: 406.438

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide

CAS No.: 1005294-17-6

Cat. No.: VC7053682

Molecular Formula: C23H22N2O5

Molecular Weight: 406.438

* For research use only. Not for human or veterinary use.

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide - 1005294-17-6

Specification

CAS No. 1005294-17-6
Molecular Formula C23H22N2O5
Molecular Weight 406.438
IUPAC Name N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(2-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C23H22N2O5/c1-28-19-7-2-3-8-20(19)30-15-22(26)24-17-11-10-16-6-4-12-25(18(16)14-17)23(27)21-9-5-13-29-21/h2-3,5,7-11,13-14H,4,6,12,15H2,1H3,(H,24,26)
Standard InChI Key UIRZEQDLSIAQPG-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2

Introduction

Synthesis

While specific details for synthesizing this exact compound are not directly available in the provided sources, similar compounds often involve multi-step organic synthesis. A general approach could include:

  • Formation of the Tetrahydroquinoline Core:

    • Reduction of quinoline derivatives to form the tetrahydroquinoline scaffold.

  • Introduction of the Furan-2-Carbonyl Group:

    • Coupling reactions using furan-2-carboxylic acid or its derivatives with an amine group on the tetrahydroquinoline.

  • Attachment of the Methoxyphenoxyacetamide Moiety:

    • Reaction between 2-methoxyphenol and chloroacetic acid derivatives to form the phenoxyacetate intermediate.

    • Subsequent coupling with an amine functionalized intermediate.

  • Final Assembly:

    • Joining the two key fragments via amide bond formation using activating agents like HATU or EDCI in a suitable solvent.

Medicinal Chemistry

The structural motifs in this compound suggest potential pharmacological properties:

  • Tetrahydroquinoline Derivatives: Known for their roles in anticancer, antimalarial, and antimicrobial activities.

  • Furan Derivatives: Often exhibit anti-inflammatory and antifungal properties.

  • Methoxyphenoxyacetamides: Studied for antitubercular and anticancer activities .

Biological Activity

Although no direct studies on this specific compound were found, related compounds have demonstrated:

  • Antimicrobial effects against M. tuberculosis and other pathogens .

  • Anticancer properties through inhibition of tumor cell growth .

Comparative Data Table

Property/CharacteristicValue/Observation
Molecular Weight~392.41 g/mol
Functional GroupsAmide, ether, aromatic (furan, phenyl)
Potential ActivitiesAntimicrobial, anticancer
Synthesis ComplexityModerate (multi-step organic synthesis)

Research Gaps and Future Directions

  • Biological Evaluation: Further studies are needed to assess its pharmacological efficacy and safety profile.

  • Mechanistic Insights: Investigations into its mode of action at molecular targets.

  • Structure-Activity Relationship (SAR): Modifications to optimize biological activity.

This compound represents an interesting scaffold for drug discovery due to its diverse functional groups and potential biological activities. Further research could unlock novel therapeutic applications.

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